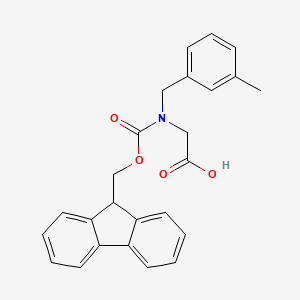

N-Fmoc-3-methylbenzyl-glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

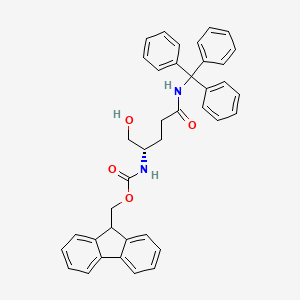

N-Fmoc-3-methylbenzyl-glycine is a derivative of the amino acid glycine, where the amino group is protected by the Fmoc (9-fluorenylmethoxycarbonyl) group. This protection is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions and to allow for the sequential addition of amino acids to form peptides. The Fmoc group can be removed under basic conditions, which is compatible with the acid-labile linkers and protecting groups used in SPPS.

Synthesis Analysis

The synthesis of Fmoc-protected amino acids and their derivatives, such as this compound, typically involves the initial protection of the amino group followed by the introduction of side-chain protecting groups if necessary. For example, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine, a related compound, was achieved in 35% overall yield from l-homoserine . Similarly, the synthesis of Fmoc-protected N-substituted glycine derivatives has been described starting from ethyl bromoacetate, which could be adapted for the synthesis of this compound .

Molecular Structure Analysis

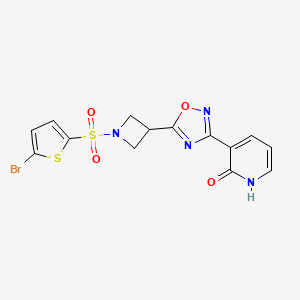

The molecular structure of this compound would feature the Fmoc group attached to the nitrogen atom of the glycine, providing steric bulk and protection. The 3-methylbenzyl moiety would be a side-chain modification, which could influence the overall hydrophobicity and steric properties of the molecule, potentially affecting its incorporation into peptides and the overall peptide structure.

Chemical Reactions Analysis

In the context of peptide synthesis, the Fmoc group of this compound would be removed under basic conditions, typically using piperidine or 20% piperidine in DMF, to expose the free amino group for subsequent peptide bond formation . The side-chain protecting groups, if present, would be chosen based on their compatibility with the deprotection conditions and the overall synthesis strategy.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the Fmoc group and the 3-methylbenzyl side chain. The Fmoc group is known to be UV-active, allowing for monitoring of the amino acid during purification and synthesis . The compound would likely be solid at room temperature and could be stored as a stable hydrochloride salt to enhance its stability and solubility in organic solvents . The hydrophobic nature of the Fmoc group and the 3-methylbenzyl side chain would also affect the solubility of the compound in various solvents.

Wissenschaftliche Forschungsanwendungen

Peptide Nucleic Acid Synthesis

A notable application of N-Fmoc-3-methylbenzyl-glycine derivatives is in the synthesis of peptide nucleic acid (PNA) monomers. PNA oligomerization benefits from the use of this compound derivatives, enabling the synthesis of mixed sequence PNA oligomers. This process employs Fmoc-protected aminoethylglycine esters, showcasing the versatility of Fmoc-protected glycine derivatives in nucleic acid chemistry (Wojciechowski & Hudson, 2008).

Enhanced Stereoselectivity in Synthesis

The synthesis of N-α-Fmoc-L-γ-carboxyglutamic acid, utilizing a chiral Cu(II) complex as a chiral auxiliary, demonstrates the application of Fmoc-protected glycine derivatives in achieving enhanced stereoselectivity during synthesis. This approach facilitates the enantiomerically pure synthesis of amino acids, crucial for peptide synthesis (Smith et al., 2011).

Corrosion Inhibition

This compound derivatives also find application in corrosion inhibition. A novel glycine derivative was synthesized and investigated as a corrosion inhibitor for carbon steel in a sodium chloride solution, demonstrating the chemical's effectiveness in protecting metal surfaces (Li Chen, 2018).

Biocompatibility Evaluation

The biocompatibility of novel peptide hydrogels containing Fmoc-protected glycine derivatives has been evaluated for potential applications in ophthalmology. Such hydrogels have shown promise as implantable drug delivery systems for treating ocular anterior segment diseases, demonstrating the application of Fmoc-protected glycine derivatives in biomedical materials research (Liang et al., 2010).

Synthesis of Amino Acid Derivatives

Fmoc-protected glycine derivatives serve as templates for introducing desired functionalities into peptides. Their synthesis and application highlight the versatility of these compounds in peptide and protein engineering, enabling the creation of molecules with specific biological activities (Jiang, Simon, & Rivier, 1996).

Neoglycopeptide Synthesis

The synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine showcases the use of Fmoc-protected glycine derivatives in the efficient incorporation of amino acids into peptides for neoglycopeptide synthesis. This expands the availability of synthetic strategies for producing glycosylated peptides (Carrasco et al., 2003).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of N-(((9H-fluoren-9-yl)methoxy)carbonyl)-n-(3-methylbenzyl)glycine, also known as N-Fmoc-3-methylbenzyl-glycine, is the amine group of amino acids . The compound is frequently used as a protecting group for amines .

Mode of Action

This compound interacts with its targets by forming a carbamate linkage . This interaction is facilitated by the fluorenylmethoxycarbonyl (Fmoc) group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds . The compound’s Fmoc group allows for the efficient synthesis of peptides, including ones of significant size and complexity . This is achieved through aromatic π–π stacking and hydrogen bonding interactions .

Pharmacokinetics

The compound’s molecular weight is 40145 , which may influence its bioavailability.

Result of Action

The result of this compound’s action is the protection of the amine group of amino acids during peptide synthesis . This protection allows for the formation of peptide bonds without interference from the amine group . Once the peptide synthesis is complete, the Fmoc group can be removed, revealing the original amine group .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature . The compound’s Fmoc group is base-labile, meaning it can be removed in a basic environment . Additionally, the compound’s action can be influenced by the presence of other chemicals, such as piperidine, which is used to remove the Fmoc group .

Eigenschaften

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl-[(3-methylphenyl)methyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-17-7-6-8-18(13-17)14-26(15-24(27)28)25(29)30-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,23H,14-16H2,1H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCOUHQJYIFXJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN(CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-Amino-N-[1-(2-methylphenyl)ethyl]propanamide](/img/structure/B2550464.png)

![[2-(4-Methoxy-phenyl)-ethyl]-pyridin-2-yl-methylamine oxalate](/img/structure/B2550473.png)

![2-{[(Diethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2550475.png)

![7-chloro-N-(3-(methylthio)phenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2550476.png)

![[(3-Chloro-4-fluorophenyl)[2-oxo-1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]amino]formonitrile](/img/structure/B2550480.png)

![N-[4-({4-[(3,4-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}amino)phenyl]acetamide](/img/structure/B2550484.png)